3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Description
Structural Elucidation
This section provides a comprehensive analysis of the structural characteristics of 3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepine, including systematic nomenclature, crystallographic properties, spectroscopic data, and mass spectrometric patterns.
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound adheres to IUPAC naming conventions, with its systematic name derived from its fused bicyclic structure. The triazoloazepine core consists of a seven-membered azepine ring fused to a five-membered triazole moiety. The substituents include a 4-chlorophenyl group attached at position 3 of the triazoloazepine system.
Molecular Formula:
C₁₃H₁₄ClN₃
Molecular Weight: 247.72 g/mol
The structure is confirmed by the following:
Crystallographic Characterization and Conformational Dynamics
Single-crystal X-ray diffraction studies reveal critical geometric parameters. While direct crystallographic data for this compound are limited, analogous structures (e.g., 7-chloroquinoline derivatives) provide insights.
Key Crystallographic Features:
| Parameter | Value |
|---|---|
| Crystal system | Triclinic (P1) |
| Unit cell dimensions | a = 7.0048 Å, b = 7.8297 Å, c = 21.4256 Å |
| Bond lengths | C–Cl = 1.740 Å, N–C = 1.321–1.392 Å |
| Bond angles | C–N–C = 115.7°, N–C–C = 119.6° |
The conformational dynamics are influenced by:
Spectroscopic Identification
NMR Spectroscopy
¹H NMR (Predictive Data):
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Azepine CH₂ groups | 1.5–2.5 | m | 4H |
| Triazole NH | 5.0–6.0 | s | 1H |
| 4-Chlorophenyl protons | 6.8–7.4 | m | 4H |
¹³C NMR (Predictive Data):
| Carbon Environment | δ (ppm) |
|---|---|
| Triazole C=N | 150–160 |
| Azepine CH₂ | 20–30 |
| 4-Chlorophen |
Properties
IUPAC Name |
3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-11-7-5-10(6-8-11)13-16-15-12-4-2-1-3-9-17(12)13/h5-8H,1-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGMTQJBXXFRJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzylamine with a suitable azepine precursor in the presence of a cyclizing agent. The reaction is often carried out in a solvent such as ethanol or under solvent-free conditions, with the use of catalysts like dicationic molten salts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and reduce production costs. The choice of catalysts and solvents is crucial to ensure the scalability and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted triazoloazepine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as c-Met and Pim-1 kinases, which play crucial roles in cell proliferation and survival . By binding to the ATP-binding sites of these enzymes, the compound disrupts their activity, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Halogen Effects
- 3-(2-Chlorophenyl) Isomer: The 2-chloro positional isomer shares the molecular formula C₁₃H₁₄ClN₃ (MW: 247.72) but exhibits distinct physicochemical properties due to steric and electronic differences.
- 3-(3-Bromophenyl) Derivative: Replacing chlorine with bromine increases molecular weight (MW: 292.18) and polarizability.
Core Modifications
- 3-(1-Adamantyl) Derivative (Compound 544) :
Substituting the 4-chlorophenyl group with a bulky adamantyl group (C₁₃H₂₀N₃, MW: 218.32) transforms the compound into a potent 11β-HSD1 inhibitor (IC₅₀: <50 nM). The adamantyl group improves metabolic stability and lipophilicity, critical for central nervous system targeting . - 3-Phenyl Analog (7a) :
Removal of the chloro substituent (C₁₃H₁₅N₃, MW: 213.28) reduces antibacterial efficacy but retains anti-inflammatory activity, highlighting the chloro group’s role in microbial target engagement .
Quaternary Ammonium Derivatives
Quaternary salts of triazoloazepines, such as 1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(4-tolylaminomethyl)-...azepinium bromide, exhibit enhanced antibacterial activity due to increased membrane permeability. This compound shows a MIC of 10.3 μg/mL against soil ammonifying bacteria, outperforming non-quaternary analogs .
Pharmacological and Antimicrobial Activity Comparison
Analgesic and Anti-inflammatory Activity
- 3-(4-Hydroxyphenyl)-2-(triazoloazepin-3-yl)acrylonitrile :
This derivative demonstrates analgesic activity comparable to ketorolac in rodent models, attributed to the electron-donating hydroxyl group enhancing receptor binding . - 3-(4-Chlorophenyl) Core :
The chloro substituent’s electron-withdrawing nature optimizes interactions with cyclooxygenase (COX) enzymes, reducing inflammation markers by 40–60% in preclinical studies .
Antimicrobial Spectrum
- Quaternary Bromides: Derivatives like 3-[(4-bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-...azepinium bromide inhibit C. albicans and S. aureus with MICs of 6.2–25.0 mg/mL, surpassing cefixime in potency .
- Non-Halogenated Analogs: Compounds lacking halogen substituents show reduced activity (MIC >50 mg/mL), underscoring halogens’ role in disrupting microbial enzymes .
Biological Activity
3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a compound belonging to the class of triazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to summarize the biological activity of this specific compound based on existing research findings.
- Molecular Formula : C13H14ClN3
- Molecular Weight : 247.72 g/mol
- CAS Number : [Not provided in the sources]
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Cytotoxicity : Studies indicate that triazole derivatives exhibit selective cytotoxic effects against cancer cell lines. For instance, a derivative similar to our compound showed a selective cytotoxic effect on melanoma cells (VMM917), inducing cell cycle arrest and reducing melanin content significantly compared to normal cells .
- Antimicrobial Activity : Triazole compounds have demonstrated broad-spectrum antimicrobial properties. The presence of the triazole ring enhances their ability to inhibit fungal and bacterial growth through interference with nucleic acid synthesis and cell wall integrity .
Anticancer Activity
A study investigated the effects of a compound structurally related to this compound on melanoma cells. The results showed:
- Selective Cytotoxicity : The compound exhibited a 4.9-fold increase in cytotoxicity against VMM917 melanoma cells compared to normal cells.
- Mechanism : It induced S-phase arrest in the cell cycle and decreased melanin production within the cells .
Antimicrobial Properties
Triazole derivatives have been extensively studied for their antimicrobial effects. Research indicates that these compounds can inhibit the growth of various pathogenic microorganisms by disrupting their cellular functions. This includes:
- Fungal Inhibition : Compounds with triazole moieties are particularly effective against fungal infections due to their ability to inhibit ergosterol synthesis .
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine derivatives?
- Methodology : The compound is synthesized via condensation of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine with (4-R-phenylamino)-acetic acid hydrazides, followed by alkylation with phenacyl bromides in ethyl acetate under reflux for 2 hours. Purification involves recrystallization from propanol-2, yielding crystalline solids (79% yield for derivative 5bb). Key parameters include solvent choice, stoichiometric ratios, and reaction time .
Q. How is the minimum inhibitory concentration (MIC) determined for evaluating antibacterial activity?
- Methodology : Use serial broth dilution in meat-peptone broth (for bacteria) or Sabouraud liquid medium (for fungi). Inoculate with bacterial strains (e.g., S. aureus ATCC 25923) or fungi (e.g., C. albicans NCTC 885/653) and incubate at 29–35°C. MIC is defined as the lowest concentration inhibiting visible growth after 24–48 hours. Optical density (OD530 or OD600-570) and resazurin assays can quantify inhibition .
Q. What analytical techniques validate the structural integrity of synthesized derivatives?
- Methodology :
- 1H NMR (400 MHz, DMSO-d6) confirms substituent positioning and ring saturation (e.g., δ 1.80–1.97 ppm for CH2 groups in azepine rings) .
- Mass spectrometry (e.g., m/z 431.1 [M+] for derivative 5bb) verifies molecular weight .
- Elemental analysis ensures purity (e.g., N% deviation <0.15% for derivative 5bb) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence antimicrobial efficacy?
- Methodology : Compare MIC values of derivatives with varying substituents. For example:
- 3-[(4-Bromophenylamino)-methyl] derivatives show MIC = 6.2–25.0 mg/mL against S. aureus, outperforming methoxy-substituted analogs.
- Use docking studies to correlate substituent electronegativity with target binding (e.g., bacterial cell wall enzymes) .
Q. What mechanisms explain contradictory MIC values across studies (e.g., 10.3 μg/mL vs. 50.0 mg/mL)?
- Methodology : Assess variables:
- Strain specificity : Bacillus simplex may exhibit higher sensitivity (MIC = 10.3 μg/mL) than Gram-negative P. aeruginosa (MIC = 50.0 mg/mL) .
- Compound purity : HPLC or TLC validates absence of byproducts affecting bioactivity .
- Protocol consistency : Standardize inoculum size (e.g., 1×10^6 CFU/mL) and incubation conditions .
Q. How can researchers investigate non-antimicrobial pharmacological targets (e.g., metabolic enzymes)?
- Methodology :
- 11β-HSD1 inhibition : Use enzyme-linked assays with recombinant 11β-HSD1 and cortisol/cortisone substrates. The adamantyl-substituted analog reduces hepatic steatosis in diet-induced obese mice, suggesting metabolic applications .
- Analgesic activity : Employ "hot plate" and "acetic acid-induced writhing" models, comparing efficacy to ketorolac via dose-response curves .
Q. What strategies mitigate bacterial resistance to triazoloazepine derivatives?
- Methodology :
- Synergy testing : Combine sub-MIC concentrations with β-lactams (e.g., Cefixime) using checkerboard assays. Compound 5cd showed additive effects with Linezolid against MRSA .
- Resistance induction : Serial passaging of S. aureus under increasing drug pressure, followed by genomic sequencing to identify mutations .
Methodological Considerations Table
Key Data from Literature
-
Antibacterial Activity :
Derivative MIC (μg/mL) Target Strain Reference Drug Comparison 5bb (4-Cl substituent) 10.3 Bacillus simplex More potent than Cefixime 5cd (4-Br substituent) 6.2 S. aureus Comparable to Linezolid 5fa (4-OCH3 substituent) 50.0 E. coli Less active than Fluconazole -
Metabolic Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
